molecular formula C7H12Cl2N2 B6321432 3-Aminoethylpyridine dihydrochloride, 97% CAS No. 90345-16-7

3-Aminoethylpyridine dihydrochloride, 97%

Cat. No. B6321432
CAS RN: 90345-16-7
M. Wt: 195.09 g/mol
InChI Key: NTDNBTPKFSPGGU-UHFFFAOYSA-N
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Description

3-Aminoethylpyridine dihydrochloride, also known as 3-AEP, is a chemical compound that belongs to the class of pyridine derivatives. It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

A natural product inspired rapid access of 3-aminomethylpyridine by one-pot reaction of 1-amidopyridin-1-ium salt with aminal followed by reductive cleavage of the N–N bond is developed . This C3-selective formal C–H activation of pyridine features a traceless umpolung of the 1-amidopyridin-1-ium salt .


Molecular Structure Analysis

The linear formula of 3-Aminoethylpyridine dihydrochloride is C6H10Cl2N2 . Its molecular weight is 181.066 .

Safety And Hazards

3-Aminoethylpyridine dihydrochloride is considered hazardous. It is combustible, causes severe skin burns and eye damage, may cause respiratory irritation, and is harmful if swallowed or in contact with skin .

properties

IUPAC Name

2-pyridin-3-ylethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2.2ClH/c8-4-3-7-2-1-5-9-6-7;;/h1-2,5-6H,3-4,8H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTDNBTPKFSPGGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00634622
Record name 2-(Pyridin-3-yl)ethan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00634622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyridin-3-yl)ethanamine dihydrochloride

CAS RN

90345-16-7
Record name 2-(Pyridin-3-yl)ethan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00634622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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